Cas no 39942-50-2 (3-Amino Lidocaine)

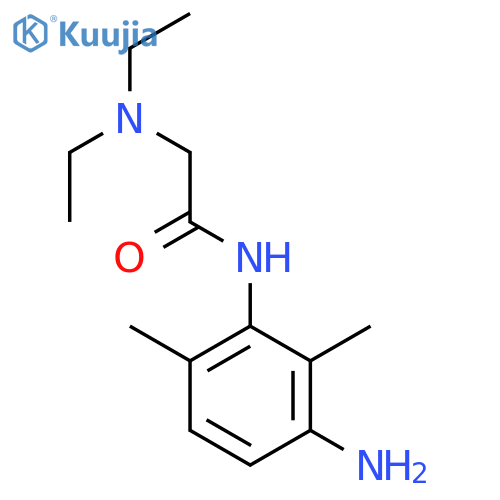

3-Amino Lidocaine structure

商品名:3-Amino Lidocaine

3-Amino Lidocaine 化学的及び物理的性質

名前と識別子

-

- 3-Amino Lidocaine

- 3-AMINO LIDOCAINE,BROWN SOLID

- N-(3-amino-2,6-dimethylphenyl)-2-(diethylamino)acetamide

- 3-amino-lidocaine

- 2-Diethylamino-3'-amino-2',6'-acetoxylidide

- AKOS030239969

- UNII-V9Z6FQ7AUP

- N-(3-Amino-2,6-dimethylphenyl)-2-(diethylamino)acetamide; 2-Diethylamino-3'-amino-2',6'-acetoxylidide; NSC 34019;

- NSC 34019

- 39942-50-2

- NSC34019

- N-(3-amino-2,6-dimethyl-phenyl)-2-(diethylamino)acetamide

- SCHEMBL4454131

- Acetamide, N-(3-amino-2,6-dimethylphenyl)-2-(diethylamino)-

- NSC-34019

- DTXSID20192991

- 2-Diethylamino-3?-amino-2?,6?-acetoxylidide

- V9Z6FQ7AUP

-

- インチ: InChI=1S/C14H23N3O/c1-5-17(6-2)9-13(18)16-14-10(3)7-8-12(15)11(14)4/h7-8H,5-6,9,15H2,1-4H3,(H,16,18)

- InChIKey: QGGRMQFOEGNXNU-UHFFFAOYSA-N

- ほほえんだ: CCN(CC)CC(=O)NC1=C(C=CC(=C1C)N)C

計算された属性

- せいみつぶんしりょう: 249.18400

- どういたいしつりょう: 249.184112366g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 18

- 回転可能化学結合数: 5

- 複雑さ: 266

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.6

- トポロジー分子極性表面積: 58.4Ų

じっけんとくせい

- PSA: 58.36000

- LogP: 2.82010

3-Amino Lidocaine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | A611785-100mg |

3-Amino Lidocaine |

39942-50-2 | 100mg |

$ 152.00 | 2023-09-08 | ||

| A2B Chem LLC | AD34876-1g |

N-(3-Amino-2,6-dimethylphenyl)-2-(diethylamino)acetamide |

39942-50-2 | 1g |

$2500.00 | 2024-04-20 | ||

| TRC | A611785-1000mg |

3-Amino Lidocaine |

39942-50-2 | 1g |

$ 1160.00 | 2023-04-19 | ||

| TRC | A611785-50mg |

3-Amino Lidocaine |

39942-50-2 | 50mg |

$ 117.00 | 2023-04-19 | ||

| TRC | A611785-1g |

3-Amino Lidocaine |

39942-50-2 | 1g |

$ 950.00 | 2022-06-08 | ||

| TRC | A611785-250mg |

3-Amino Lidocaine |

39942-50-2 | 250mg |

$ 339.00 | 2023-04-19 | ||

| TRC | A611785-500mg |

3-Amino Lidocaine |

39942-50-2 | 500mg |

$ 643.00 | 2023-04-19 | ||

| A2B Chem LLC | AD34876-100mg |

N-(3-Amino-2,6-dimethylphenyl)-2-(diethylamino)acetamide |

39942-50-2 | 100mg |

$1138.00 | 2024-04-20 |

3-Amino Lidocaine 関連文献

-

2. Transition metal-free thiol–yne click polymerization toward Z-stereoregular poly(vinylene sulfide)s†Die Huang,Yong Liu,Shang Guo,Baixue Li,Jia Wang,Bicheng Yao,Anjun Qin Polym. Chem., 2019,10, 3088-3096

-

Zheng Jian Chen,Tong Xue,Jong-Min Lee RSC Adv., 2012,2, 10564-10574

-

Michael Bachmann,Olivier Blacque,Koushik Venkatesan Dalton Trans., 2015,44, 10003-10013

-

J. N. Wang,J. W. Wang,G. J. Huang,L. Cheng,L. J. Jiang,L. G. Wang Phys. Chem. Chem. Phys., 2016,18, 12029-12034

39942-50-2 (3-Amino Lidocaine) 関連製品

- 18865-38-8(2-amino-N-(2,6-dimethylphenyl)acetamide)

- 616-68-2(Trimecaine)

- 74634-66-5(Acetamide,N-(2,6-dimethylphenyl)-2-(ethylmethylamino)-)

- 42459-27-8(N-(2,6-dimethylphenyl)-2-(methylamino)acetamide)

- 7728-40-7(N-(2,6-dimethylphenyl)-2-(ethylamino)acetamide)

- 2567505-03-5(2-3-(trifluoromethyl)piperidin-1-ylethan-1-ol hydrochloride)

- 1214349-99-1(2-Chloro-5-fluoro-3-(3-fluorophenyl)pyridine)

- 352218-35-0(4-Tert-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide)

- 1791433-96-9(8-Fluoro-2-phenylquinazolin-4(3H)-one)

- 1956436-11-5((1R)-1-(3-fluoro-4-nitrophenyl)ethan-1-ol)

推奨される供給者

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量